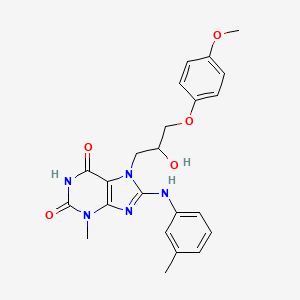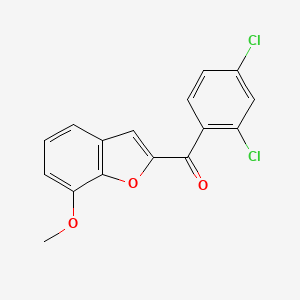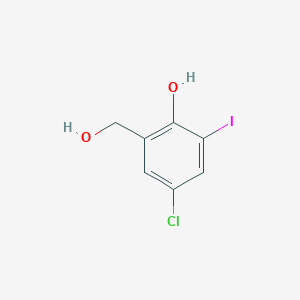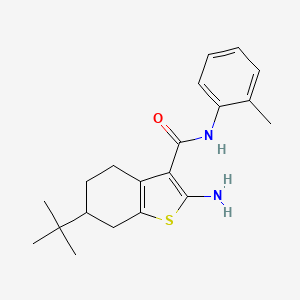![molecular formula C13H8N4S B2895684 7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-44-8](/img/structure/B2895684.png)
7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs are N-heterocyclic compounds that have significant photophysical properties and have attracted attention in medicinal chemistry and material science . They are strategic compounds for optical applications due to their tunable photophysical properties .
Synthesis Analysis
The synthesis of PPs has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of “this compound” is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis
The compound forms yellow crystals . It has a melting point of 255 °C . The IR spectrum of the compound exhibits the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 .Applications De Recherche Scientifique
Structural Characterization and Synthesis
- The crystalline structure of a related compound, highlighting the planarity of the pyrazolopyrimidine ring system and its angular relationship with attached phenyl groups, provides a foundational understanding for designing derivatives with specific properties (L. Wen et al., 2004).
- Novel synthetic routes have been developed for thieno[3,2-d]pyrimidines, showcasing the versatility of thiophene derivatives in constructing complex heterocyclic frameworks, which are valuable in drug discovery and materials science (W. Ren, Kambhampati V. B. Rao, R. Klein, 1986).
Biological Activity and Applications
- Pyrazolopyrimidine derivatives have been synthesized and evaluated for their antibacterial activities, indicating the potential of these compounds in developing new antimicrobial agents. This highlights the importance of structural modifications in tuning the biological activities of heterocyclic compounds (A. Rahmouni et al., 2014).
- Another study synthesized a series of pyrazolylpyridin-2-ones and evaluated them for anti-inflammatory and analgesic activities. Some compounds showed comparable activity to standard drugs, demonstrating the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating pain and inflammation (M. Ismail et al., 2007).
Material Science and Chemical Properties
- The synthesis of polyheterocyclic compounds using pyrazolo[1,5-a]pyrimidine derivatives as precursors demonstrates their utility in constructing complex molecular architectures. Such compounds have applications in material science and pharmaceutical chemistry, showcasing the broad utility of this chemical scaffold (M. A. Elneairy et al., 2006).
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidines (pps), a family to which this compound belongs, have been identified as strategic compounds for optical applications . They have also been studied for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pps have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets by influencing their optical properties.
Biochemical Pathways
Pps have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications and bio-macromolecular interactions . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Pps have been identified as strategic compounds for optical applications, suggesting that the compound may have significant effects on the optical properties of targeted molecules or cells .
Action Environment
The optical properties of pps, including this compound, can be tuned, suggesting that their action may be influenced by environmental conditions .
Propriétés
IUPAC Name |
7-[(E)-2-thiophen-2-ylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c14-8-10-9-16-17-11(5-6-15-13(10)17)3-4-12-2-1-7-18-12/h1-7,9H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUFMWUHCOVRAW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=NC3=C(C=NN23)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=NC3=C(C=NN23)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2895601.png)
![benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2895603.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2895605.png)
![2-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2895606.png)


![2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2895614.png)
![(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE](/img/structure/B2895615.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2895618.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate](/img/structure/B2895620.png)


